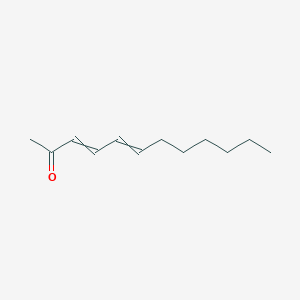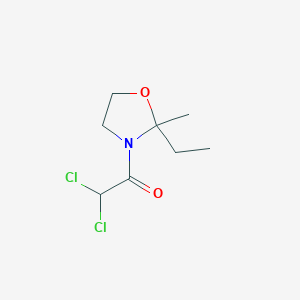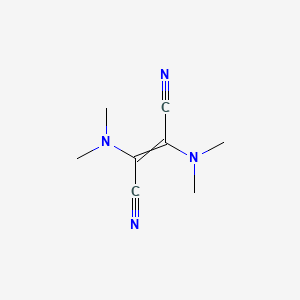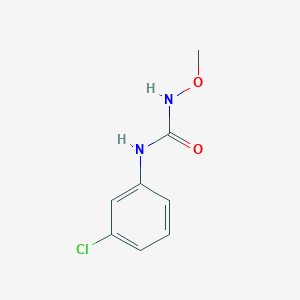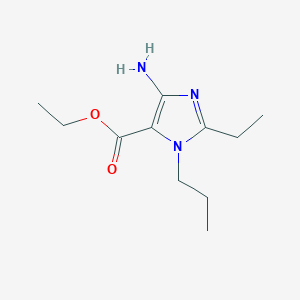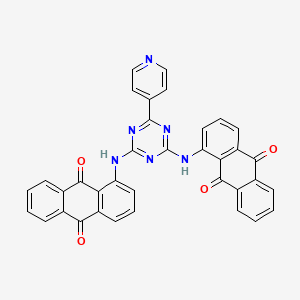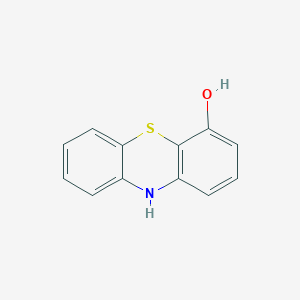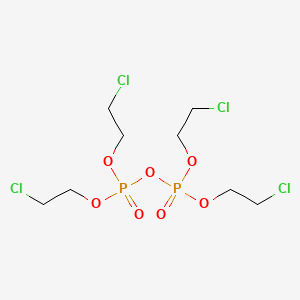![molecular formula C9H5Br5O2 B14637555 Oxirane, [(pentabromophenoxy)methyl]- CAS No. 54335-30-7](/img/structure/B14637555.png)
Oxirane, [(pentabromophenoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, [(pentabromophenoxy)methyl]- is a chemical compound that belongs to the class of epoxides, which are three-membered cyclic ethers. This compound is characterized by the presence of a pentabromophenoxy group attached to the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(pentabromophenoxy)methyl]- typically involves the reaction of pentabromophenol with an appropriate epoxide precursor. One common method is the reaction of pentabromophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired oxirane compound. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Oxirane, [(pentabromophenoxy)methyl]- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, [(pentabromophenoxy)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include β-substituted alcohols, diols, and other oxygenated or reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Oxirane, [(pentabromophenoxy)methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of flame retardants, coatings, and adhesives due to its high reactivity and stability.
Mecanismo De Acción
The mechanism of action of Oxirane, [(pentabromophenoxy)methyl]- involves the opening of the oxirane ring by nucleophiles, leading to the formation of reactive intermediates. These intermediates can further react with various molecular targets, including proteins, nucleic acids, and other biomolecules, resulting in a range of biological effects. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, methyl-:
[(p-bromophenoxy)methyl]oxirane: Similar in structure but with a single bromine atom, making it less reactive compared to the pentabrominated derivative.
Uniqueness
Oxirane, [(pentabromophenoxy)methyl]- is unique due to the presence of the pentabromophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability, such as in the production of flame retardants and advanced materials.
Propiedades
Número CAS |
54335-30-7 |
|---|---|
Fórmula molecular |
C9H5Br5O2 |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
2-[(2,3,4,5,6-pentabromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H5Br5O2/c10-4-5(11)7(13)9(8(14)6(4)12)16-2-3-1-15-3/h3H,1-2H2 |
Clave InChI |
FKDGCMBSOOIJCL-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


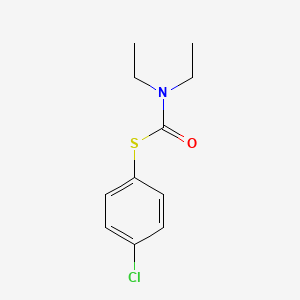
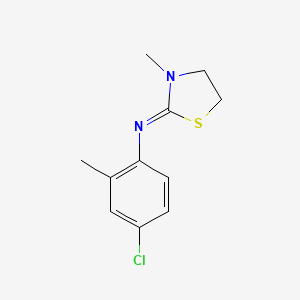
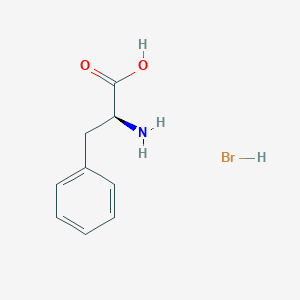

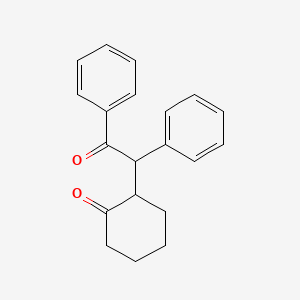
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
